molecular formula C22H39N3OS B12907852 1-(2-Furylmethylideneamino)-3-hexadecylthiourea CAS No. 6302-77-8

1-(2-Furylmethylideneamino)-3-hexadecylthiourea

Cat. No.: B12907852
CAS No.: 6302-77-8
M. Wt: 393.6 g/mol
InChI Key: UEJMGWNRKNPEME-HIXSDJFHSA-N
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Description

2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a furan ring, a hydrazinecarbothioamide group, and a long hexadecyl chain. The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide typically involves the condensation reaction between furan-2-carbaldehyde and N-hexadecylhydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and solvent flow rate, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazinecarbothioamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions are typically carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its hydrazinecarbothioamide group, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the furan ring can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. These mechanisms contribute to the compound’s antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxybenzohydrazide group instead of a hexadecyl chain.

    5,5’-(Furan-2-ylmethylene)bis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione): Contains a bis-uracil derivative instead of a hydrazinecarbothioamide group.

Uniqueness

2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide is unique due to its long hexadecyl chain, which imparts lipophilic properties and enhances its ability to interact with lipid membranes

Properties

CAS No.

6302-77-8

Molecular Formula

C22H39N3OS

Molecular Weight

393.6 g/mol

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-3-hexadecylthiourea

InChI

InChI=1S/C22H39N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-22(27)25-24-20-21-17-16-19-26-21/h16-17,19-20H,2-15,18H2,1H3,(H2,23,25,27)/b24-20+

InChI Key

UEJMGWNRKNPEME-HIXSDJFHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC=CO1

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC=CO1

Origin of Product

United States

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